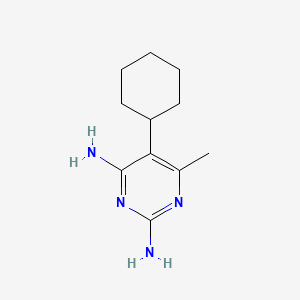
5-cyclohexyl-6-methylpyrimidine-2,4-diamine
Descripción general
Descripción
5-cyclohexyl-6-methylpyrimidine-2,4-diamine is an organic compound with the molecular formula C11H18N4. It is a derivative of pyrimidine, characterized by
Actividad Biológica
5-Cyclohexyl-6-methylpyrimidine-2,4-diamine, also known as 2,4-diamino-5-cyclohexyl-6-methylpyrimidine, is a pyrimidine derivative that has garnered attention for its biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory and antimicrobial effects, as well as its potential applications in drug development.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with cyclohexyl and methyl groups at specific positions. Its chemical structure can be represented as follows:
Anti-inflammatory Effects
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound effectively inhibits cyclooxygenase-2 (COX-2) activity. The IC50 values reported for this inhibition were comparable to that of established anti-inflammatory drugs such as celecoxib:
| Compound | IC50 (μmol) |
|---|---|
| This compound | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
This suggests that the compound could serve as a promising candidate for developing new anti-inflammatory therapies .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown effectiveness against various bacterial strains, indicating its utility in treating infections. The specific mechanisms of action are still under investigation, but preliminary results suggest it may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .
Case Studies and Research Findings
- In Vitro Studies : A study conducted by Jankulovska and Dimova utilized quantitative structure-activity relationship (QSAR) techniques to predict the biological activity of hydrazones and related compounds, including derivatives of pyrimidines like this compound. Their findings highlighted a broad spectrum of antimicrobial activity.
- Pharmacokinetic Evaluations : Another research effort assessed the pharmacokinetic properties of similar pyrimidine derivatives, revealing favorable absorption and distribution profiles. These findings are crucial for understanding how this compound might behave in vivo .
- Safety Assessments : Toxicity studies in animal models have shown no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .
Propiedades
IUPAC Name |
5-cyclohexyl-6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-7-9(8-5-3-2-4-6-8)10(12)15-11(13)14-7/h8H,2-6H2,1H3,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZQBEUBJXSDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190535 | |
| Record name | 2,4-Diamino-5-cyclohexyl-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37033-21-9 | |
| Record name | 2,4-Diamino-5-cyclohexyl-6-methylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037033219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-5-cyclohexyl-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















